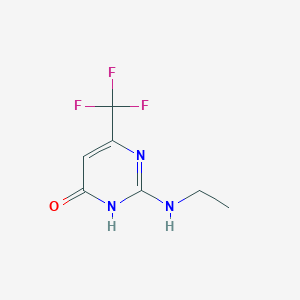![molecular formula C14H13N3O2 B1417529 6-(ベンジルオキシ)-5-メチルピロロ[2,1-F][1,2,4]トリアジン-4(3H)-オン CAS No. 649736-26-5](/img/structure/B1417529.png)
6-(ベンジルオキシ)-5-メチルピロロ[2,1-F][1,2,4]トリアジン-4(3H)-オン
概要
説明
6-(Benzyloxy)-5-methylpyrrolo[2,1-F][1,2,4]triazin-4(3H)-one is a heterocyclic compound that features a pyrrolo[2,1-F][1,2,4]triazine core. This compound is of interest due to its potential applications in medicinal chemistry and materials science. The presence of the benzyloxy and methyl groups on the pyrrolo[2,1-F][1,2,4]triazine scaffold can influence its chemical reactivity and biological activity.
科学的研究の応用
Chemistry
In chemistry, 6-(Benzyloxy)-5-methylpyrrolo[2,1-F][1,2,4]triazin-4(3H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features may allow it to interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, 6-(Benzyloxy)-5-methylpyrrolo[2,1-F][1,2,4]triazin-4(3H)-one is investigated for its potential therapeutic applications. It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Safety and Hazards
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzyloxy)-5-methylpyrrolo[2,1-F][1,2,4]triazin-4(3H)-one typically involves the following steps:
-
Formation of the Pyrrole Ring: : The initial step often involves the synthesis of a pyrrole derivative. This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine under acidic conditions to form the pyrrole ring.
-
Cyclization to Form the Triazine Ring: : The pyrrole derivative is then subjected to cyclization reactions to form the triazine ring. This can be done using reagents such as hydrazine or its derivatives, which facilitate the formation of the triazine ring through nucleophilic substitution and cyclization.
-
Introduction of the Benzyloxy Group: : The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with a hydroxyl group on the pyrrole-triazine intermediate.
-
Methylation: : The methyl group can be introduced through alkylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods
Industrial production of 6-(Benzyloxy)-5-methylpyrrolo[2,1-F][1,2,4]triazin-4(3H)-one would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the triazine ring, potentially leading to the formation of dihydro or tetrahydro derivatives.
Substitution: The benzyloxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as sodium methoxide (NaOMe) are commonly used.
Major Products
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Dihydro or tetrahydro pyrrolo[2,1-F][1,2,4]triazin-4(3H)-one.
Substitution: Various substituted pyrrolo[2,1-F][1,2,4]triazin-4(3H)-one derivatives.
作用機序
The mechanism of action of 6-(Benzyloxy)-5-methylpyrrolo[2,1-F][1,2,4]triazin-4(3H)-one depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The benzyloxy group can enhance its binding affinity to hydrophobic pockets in proteins, while the triazine ring can participate in hydrogen bonding and other interactions.
類似化合物との比較
Similar Compounds
- 6-(Benzyloxy)-5-methylpyrrolo[2,1-F][1,2,4]triazine
- 5-Methylpyrrolo[2,1-F][1,2,4]triazin-4(3H)-one
- 6-(Benzyloxy)pyrrolo[2,1-F][1,2,4]triazin-4(3H)-one
Uniqueness
6-(Benzyloxy)-5-methylpyrrolo[2,1-F][1,2,4]triazin-4(3H)-one is unique due to the presence of both the benzyloxy and methyl groups, which can significantly influence its chemical and biological properties. These substituents can enhance its solubility, stability, and reactivity compared to similar compounds without these groups.
This detailed overview provides a comprehensive understanding of 6-(Benzyloxy)-5-methylpyrrolo[2,1-F][1,2,4]triazin-4(3H)-one, covering its synthesis, reactions, applications, and comparisons with similar compounds
特性
IUPAC Name |
5-methyl-6-phenylmethoxy-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-10-12(19-8-11-5-3-2-4-6-11)7-17-13(10)14(18)15-9-16-17/h2-7,9H,8H2,1H3,(H,15,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUSGMIOQZISFKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=O)NC=NN2C=C1OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


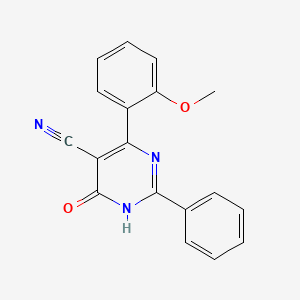
![2-[(2-Fluoroanilino)methylene]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B1417452.png)
![1-Methyl-1H-pyrazolo[4,3-D]pyrimidin-7-OL](/img/structure/B1417453.png)
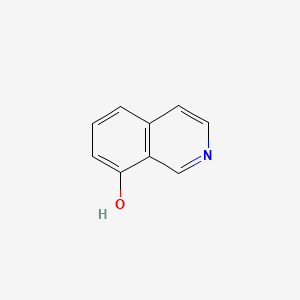
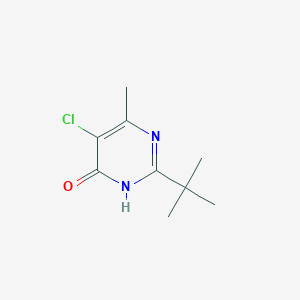
![7-[(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]heptanoic acid](/img/structure/B1417456.png)
![6-[(Phenylsulfonyl)methyl]-2-(4-pyridinyl)-4-pyrimidinol](/img/structure/B1417457.png)
![1,3-dimethyl-4-(trifluoromethyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1417458.png)
![1-(4-fluorophenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1417460.png)
![6-phenylindeno[1,2-b][1,5]benzodiazepin-7(12H)-one](/img/structure/B1417461.png)
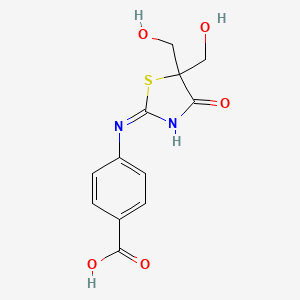
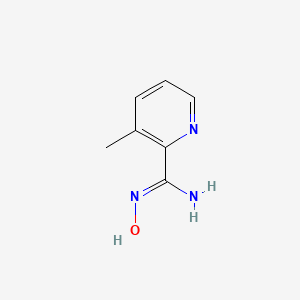
![5-(3,4-Dichlorophenyl)-2-{[(2-piperazin-1-ylethyl)amino]methylene}cyclohexane-1,3-dione](/img/structure/B1417468.png)
